Dibromoiron;oxolane

Description

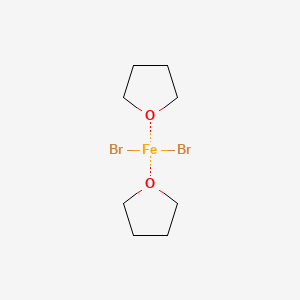

Dibromoiron;oxolane (IUPAC name: dibromoiron; oxolane) is a coordination complex with the formula FeBr₂(C₄H₈O)₂. It consists of iron(II) bromide coordinated to two oxolane (tetrahydrofuran, THF) molecules. Oxolane, a five-membered cyclic ether, acts as a Lewis base, stabilizing the iron center. This compound is typically synthesized by reacting iron(II) bromide with THF under inert conditions, forming a stable adduct critical in organometallic catalysis and precursor chemistry .

Key properties include:

- Structure: FeBr₂ is octahedrally coordinated by two bromides and four oxygen atoms from two THF ligands.

- Applications: Used as a catalyst in cross-coupling reactions and as a precursor for iron-based nanomaterials.

Properties

IUPAC Name |

dibromoiron;oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQQRZWZZRYMTQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Fe](Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromoiron;oxolane typically involves the reaction of iron bromide with oxolane under controlled conditions. One common method is the reaction of iron(III) bromide with oxolane in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibromoiron;oxolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) bromide. Substitution reactions can result in the formation of various halogenated iron compounds.

Scientific Research Applications

Dibromoiron;oxolane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dibromoiron;oxolane involves its interaction with molecular targets and pathways in the system. The compound can interact with enzymes and proteins, affecting their activity and function. The bromine atoms in the compound can also participate in halogen bonding, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial vs. Catalytic Roles : Oxolane ammonium salts leverage hydrophobicity for bioactivity, while this compound’s metal coordination enables Lewis acid catalysis .

- Conformational Flexibility : Oxolane rings exhibit pseudorotation, influencing reactivity. In this compound, coordination restricts this flexibility, enhancing thermal stability .

- Natural vs. Synthetic Derivatives : Natural oxolanes (e.g., odisolane) prioritize stereochemistry for bioactivity, whereas synthetic variants (e.g., spiro-oxolanes) optimize ring strain for reactivity .

Biological Activity

Dibromoiron;oxolane, a compound characterized by its iron and bromine components, has garnered attention for its potential biological activity. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxolane (tetrahydrofuran) ring with two bromine atoms attached to an iron center. The presence of these elements contributes to its unique reactivity and interaction with biological systems.

Key Properties:

- Molecular Formula: C₄H₈Br₂FeO

- Molecular Weight: 267.6 g/mol

- Solubility: Soluble in organic solvents, limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The bromine atoms can participate in halogen bonding, enhancing the compound's reactivity.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Protein Interaction: It can alter protein conformation, impacting function and stability.

Biological Activity and Research Findings

Recent studies have highlighted the antimicrobial and antifungal properties of this compound and its derivatives. Research indicates that compounds containing oxolane structures exhibit significant biological activities.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial and fungal strains:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

| Pseudomonas aeruginosa | Moderate |

The compound showed particularly high activity against Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Case Studies

- Antimicrobial Testing : A series of tests were conducted using this compound against clinical isolates of pathogens. Results demonstrated effective inhibition of growth in several strains, suggesting practical applications in treating infections.

- Enzymatic Studies : Investigations into the compound's effect on enzyme activity revealed that it could act as a reversible inhibitor for certain metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

This compound can be compared with other oxolane derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Tetrahydrofuran | Solvent properties | Non-reactive with biomolecules |

| 2-Methyloxolane | Low antimicrobial activity | Bio-based solvent |

| This compound | High antimicrobial activity | Unique iron-bromine interaction |

This compound stands out due to its dual metal-halogen composition, offering distinct chemical reactivity not found in simpler oxolanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.